molecular formula C17H14O B599049 1-Methoxy-8-phenylnaphthalene CAS No. 103392-94-5

1-Methoxy-8-phenylnaphthalene

Cat. No.: B599049
CAS No.: 103392-94-5
M. Wt: 234.298
InChI Key: MFIMGSONFFUMOU-UHFFFAOYSA-N
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Description

1-Methoxy-8-phenylnaphthalene is an organic compound belonging to the class of arylnaphthalenes It is characterized by a naphthalene ring substituted with a methoxy group at the first position and a phenyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-8-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with phenylmagnesium bromide, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of 1-methoxynaphthalene as a starting material, which undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-8-phenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Formyl-8-phenylnaphthalene.

    Reduction: 1-Methoxy-8-cyclohexylnaphthalene.

    Substitution: 1-Methoxy-8-bromo- or 1-methoxy-8-sulfonyl-naphthalene.

Mechanism of Action

The mechanism by which 1-Methoxy-8-phenylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its anti-inflammatory properties may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

1-Methoxy-8-phenylnaphthalene can be compared with other arylnaphthalene compounds such as:

The uniqueness of this compound lies in its balanced combination of hydrophobic and hydrophilic properties, making it versatile for various applications in both organic synthesis and material science.

Properties

IUPAC Name

1-methoxy-8-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIMGSONFFUMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704765
Record name 1-Methoxy-8-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103392-94-5
Record name 1-Methoxy-8-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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